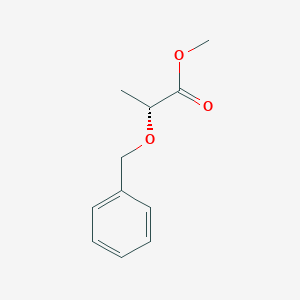

(R)-methyl 2-(benzyloxy)propanoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (2R)-2-phenylmethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-9(11(12)13-2)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUWVGDHZQNXOP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-methyl 2-(benzyloxy)propanoate: Properties, Synthesis, and Applications

Introduction: The Strategic Value of a Chiral Building Block

In the landscape of modern drug development and fine chemical manufacturing, the demand for enantiomerically pure starting materials is paramount. Chiral intermediates are the foundational elements that dictate the stereochemical outcome of a synthesis, which is critical for biological efficacy and safety[1][2][]. (R)-methyl 2-(benzyloxy)propanoate (CAS No. 115458-99-6) has emerged as a versatile and valuable chiral building block. Its structure incorporates a defined stereocenter, a readily transformable ester, and a stable, yet cleavable, benzyl ether protecting group. This combination of features makes it a strategic intermediate for constructing complex, optically active molecules.

This guide provides an in-depth technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its chemical behavior, provide actionable protocols, and contextualize its application in complex synthesis.

Core Physicochemical & Computed Properties

The fundamental properties of a reagent dictate its handling, reaction conditions, and purification strategies. While extensive experimental data is not uniformly available in the literature, a combination of reported and computationally predicted properties provides a robust profile for laboratory use.

| Property | Value | Source |

| CAS Number | 115458-99-6 | [4][5][6] |

| Molecular Formula | C₁₁H₁₄O₃ | [4][5] |

| Molecular Weight | 194.23 g/mol | [4][5][6] |

| IUPAC Name | methyl (2R)-2-(phenylmethoxy)propanoate | [4] |

| Appearance | Colorless to light yellow liquid (Predicted) | |

| Boiling Point | 278.1 ± 15.0 °C (Predicted) | |

| Density | 1.067 ± 0.06 g/cm³ (Predicted) | |

| XLogP3 | 1.9 | [4] |

| Topological Polar Surface Area | 35.5 Ų | [4] |

| Storage Temperature | Room temperature or 2-8°C, sealed, dry | [5] |

Note: Boiling point and density are predicted values and should be used as estimates for experimental planning.

Expected Spectroscopic Signature

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H and ¹³C NMR spectra are defined by the molecule's distinct chemical environments.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| ~7.3 ppm (m, 5H): Aromatic protons of the benzyl group. | ~173 ppm: Ester carbonyl carbon (C=O). |

| ~4.6 ppm (d, 1H) & ~4.4 ppm (d, 1H): Diastereotopic protons of the benzylic methylene (-O-CH₂-Ph). | ~137 ppm: Quaternary aromatic carbon of the benzyl group. |

| ~4.0 ppm (q, 1H): Methine proton at the chiral center (-CH-). | ~128.5, 128.0, 127.8 ppm: Aromatic carbons of the benzyl group. |

| ~3.7 ppm (s, 3H): Methyl ester protons (-OCH₃). | ~78 ppm: Methine carbon at the chiral center. |

| ~1.4 ppm (d, 3H): Methyl protons adjacent to the chiral center (-CH-CH₃). | ~72 ppm: Benzylic methylene carbon (-O-CH₂-Ph). |

| ~52 ppm: Methyl ester carbon (-OCH₃). | |

| ~18 ppm: Methyl carbon adjacent to the chiral center (-CH-CH₃). |

Infrared (IR) Spectroscopy

Key functional groups will produce strong, characteristic absorbances.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3030 | Aromatic C-H | Stretch |

| ~2950 | Aliphatic C-H | Stretch |

| ~1745 | Ester C=O | Stretch |

| ~1200 & ~1100 | C-O | Stretch |

| ~740 & ~700 | Aromatic C-H | Out-of-plane bend (monosubstituted) |

Mass Spectrometry (MS)

Electron ionization would likely lead to fragmentation patterns that help confirm the structure.

| m/z | Probable Fragment |

| 194 | [M]⁺ (Molecular Ion) |

| 163 | [M - OCH₃]⁺ |

| 135 | [M - COOCH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl groups) |

Synthesis Pathway and Representative Protocol

The synthesis of this compound leverages the principles of nucleophilic substitution, specifically a Williamson ether synthesis, on a readily available chiral precursor. The primary route involves the benzylation of the hydroxyl group of (R)-methyl lactate.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Representative Synthesis

This protocol is a representative methodology derived from patent literature and established chemical principles. It should be adapted and optimized under appropriate laboratory conditions.

Objective: To synthesize this compound via benzylation of (R)-methyl lactate.

Materials:

-

(R)-Methyl lactate

-

Sodium tert-amylate

-

Benzyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (Saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add (R)-methyl lactate (1.0 eq) and anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium tert-amylate (1.1 eq) in THF via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. The formation of the sodium alkoxide should result in a slurry.

-

Benzylation: After stirring for an additional 30 minutes at 0 °C, add benzyl bromide (1.1 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to yield the pure product.

Key Reactions and Mechanistic Insights

The utility of this building block lies in the orthogonal reactivity of its functional groups. The ester can be hydrolyzed, and the benzyl ether can be cleaved, often under conditions that do not affect one another.

Ester Hydrolysis (Saponification)

The methyl ester can be readily hydrolyzed under basic conditions to yield the corresponding (R)-2-(benzyloxy)propanoic acid, a crucial step for subsequent amide couplings or other carboxylate chemistry.

Caption: Mechanism of base-catalyzed hydrolysis (saponification).

This reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide anion as a leaving group to form the carboxylic acid, which is immediately deprotonated by the strong base to yield the carboxylate salt.[7] An acidic workup is required to obtain the neutral carboxylic acid.

Benzyl Ether Cleavage

The benzyl ether is a robust protecting group, stable to a wide range of conditions, but it can be selectively removed when desired. The most common and mildest method is catalytic hydrogenation.

Caption: Cleavage of the benzyl ether via catalytic hydrogenolysis.

This reaction, termed hydrogenolysis, involves the cleavage of the C-O bond by hydrogen gas on the surface of a palladium catalyst.[8][9] It is highly efficient and clean, yielding the deprotected alcohol and toluene as the only byproduct. This method is advantageous because it typically does not affect other functional groups like esters, amides, or most double bonds, providing excellent chemoselectivity. Alternative methods for benzyl ether cleavage exist, such as using strong Lewis acids, but these are harsher and less selective.[10][11]

Applications in Complex Molecule Synthesis

The primary application of this compound is as a chiral synthon. Its stereocenter is carried through a synthetic sequence to impart chirality on the final target molecule.

Case Study: Intermediate for Aryloxyphenoxypropionate Herbicides

A significant industrial application of this chiral scaffold is in the synthesis of the herbicidally active R-isomers of aryloxyphenoxypropionate herbicides, such as Haloxyfop-P-methyl.[6] These herbicides function by inhibiting the Acetyl-CoA carboxylase (ACCase) enzyme in grasses, a critical enzyme for fatty acid biosynthesis.[6] The herbicidal activity is highly dependent on the stereochemistry, with the (R)-enantiomer being significantly more active.

The synthesis involves hydrolyzing this compound to (R)-2-(benzyloxy)propanoic acid, converting the acid to an acid chloride, and then using it in subsequent coupling reactions, with the benzyl group being removed in a later step. The initial chirality provided by the building block is essential for the efficacy of the final agrochemical product.

Safety and Handling

Proper handling is essential to ensure laboratory safety. This compound should be handled in a well-ventilated fume hood.

Hazard Identification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

References

-

Paladugu, S., Mainkar, P. S., & Chandrasekhar, S. (2018). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. ACS Omega, 3(4), 4375–4383. [Link]

-

Paladugu, S., Mainkar, P. S., & Chandrasekhar, S. (2018). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. National Institutes of Health. [Link]

-

Thiyagarajan, M., et al. (2012). Synthesis and characterization of process related impurities of Zafirlukast. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Scott, J. P., & Dr-Ing, P. T. (2009). Fulvestrant: From the Laboratory to Commercial-Scale Manufacture. Organic Process Research & Development, 13(4), 657–665. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Chiral Amines in Modern Pharmaceutical Synthesis. Pharma-Chemicals.com. [Link]

- Google Patents. (2020). CN108084077B - A kind of synthetic method of zafirlukast intermediate.

-

Whitby, R. J., et al. (2010). An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C–C bond formation. Chemical Communications, 46(24), 4288-4290. [Link]

- Google Patents. (2022). CN114685593A - Fulvestrant preparation method and intermediate thereof.

- Google Patents. (2013). CN102993259A - Preparation method of fulvestrant intermediate.

-

ACS Omega. (2018). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. ACS Publications. [Link]

-

Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

-

ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. [Link]

-

Payne, J. T., et al. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Catalysis. [Link]

-

James, I. W., & Krywult, B. M. (2006). Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. Molecules, 11(3), 193–204. [Link]

-

Atta-ur-Rahman, et al. (2017). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. ResearchGate. [Link]

-

Patel, R. N. (2001). Microbial/enzymatic synthesis of chiral drug intermediates. Current Opinion in Biotechnology, 12(6), 587-604. [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2023, November 13). The Critical Role of Chiral Intermediates in Modern Drug Synthesis. Pharma-Chemicals.com. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-(benzylamino)propanoate. PubChem Compound Database. [Link]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary Chemistry. [Link]

-

Shi, H. C., et al. (n.d.). The popular mechanism of acid-catalyzed carboxylic acid esterification and ester hydrolysis is incorrect. Royal Society of Chemistry. [Link]

-

Clark, J. (2015, March 17). The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

-

Study.com. (n.d.). Give the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. Study.com. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 4. This compound | C11H14O3 | CID 12692226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Benzyl Ethers [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to (R)-methyl 2-(benzyloxy)propanoate (CAS: 115458-99-6): Synthesis, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on (R)-methyl 2-(benzyloxy)propanoate. It delves into the compound's core properties, provides a detailed synthetic protocol with mechanistic insights, outlines its applications, and summarizes critical safety information.

Core Compound Profile

This compound is a valuable chiral building block in organic synthesis. Its structure incorporates a stereocenter, a benzyl ether protecting group, and a methyl ester, making it a versatile intermediate for constructing complex, optically active molecules.[1][2] Its primary utility lies in the pharmaceutical and fine chemical industries, where precise control of stereochemistry is paramount to the biological activity and safety of the final product.[1][2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are critical for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 115458-99-6 | [3][4][5] |

| Molecular Formula | C₁₁H₁₄O₃ | [3][4][5] |

| Molecular Weight | 194.23 g/mol | [3][4][5] |

| IUPAC Name | methyl (2R)-2-(phenylmethoxy)propanoate | [5] |

| Synonyms | Methyl (R)-2-(Benzyloxy)propionate | [3][5] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 278.1±15.0 °C (Predicted) | [3] |

| Density | 1.067±0.06 g/cm³ (Predicted) | [3] |

| Storage | 2-8°C, sealed in a dry environment | [3][6] |

Spectroscopic Signature

To ensure the identity and purity of this compound, a combination of spectroscopic methods is employed. The expected data are:

-

¹H NMR: The spectrum will feature a characteristic doublet for the C3 methyl group, a quartet for the chiral proton at C2, a singlet for the methyl ester protons, a two-proton singlet or AB quartet for the benzylic methylene protons, and multiplets for the five aromatic protons of the benzyl group.

-

¹³C NMR: Key signals will include those for the methyl ester carbonyl carbon, the aromatic carbons, the benzylic methylene carbon, the chiral methine carbon (C2), and the two distinct methyl carbons.

-

Mass Spectrometry (MS): The molecular ion peak [M]+ should be observed at m/z 194.09, with characteristic fragmentation patterns corresponding to the loss of the methoxy group or the cleavage of the benzyl ether.[5]

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ester will be prominent (typically ~1740 cm⁻¹), along with C-O stretching bands for the ether and ester linkages and bands corresponding to the aromatic ring.

Synthesis and Purification

The most common and efficient synthesis of this compound involves the benzylation of the hydroxyl group of (R)-methyl lactate. This reaction is a classic example of a Williamson ether synthesis.

Synthetic Workflow Overview

The process begins with the deprotonation of the secondary alcohol in (R)-methyl lactate using a strong base to form an alkoxide. This nucleophilic alkoxide then attacks a benzyl halide, displacing the halide and forming the desired benzyl ether product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established chemical principles for Williamson ether synthesis, adapted from methodologies described for this class of compounds.[7]

Materials:

-

(R)-Methyl lactate

-

Benzyl bromide (or chloride)

-

Sodium tert-amylate or Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reactor Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of (R)-methyl lactate (1.0 eq.) in anhydrous THF.

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. A strong base such as sodium tert-amylate (1.1 eq.) is added portion-wise, or a solution in THF is added via the dropping funnel.[7] If using sodium hydride, it is added carefully at 0 °C. The choice of a strong, non-nucleophilic base is critical to prevent side reactions like transesterification. The mixture is stirred for 30-60 minutes at this temperature, allowing for the complete formation of the alkoxide.

-

Benzylation: Benzyl bromide (1.1 eq.) is added dropwise to the cooled suspension. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material. The SN2 reaction proceeds efficiently in a polar aprotic solvent like THF, which solvates the sodium cation without hindering the nucleophilicity of the alkoxide.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is transferred to a separatory funnel and diluted with water and ethyl acetate. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

-

Final Purification: The crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound as a colorless to pale yellow oil.

Applications in Drug Development and Research

The primary value of this compound lies in its role as a chiral intermediate.[1] The defined stereocenter is often incorporated into the backbone of larger, more complex molecules.

-

Chiral Pool Synthesis: It serves as a starting material from the "chiral pool," allowing chemists to build new stereocenters with a known reference point, which is more efficient than creating chirality from scratch via asymmetric synthesis or resolving a racemic mixture.

-

Pharmaceutical Intermediates: It is used in the synthesis of biologically active compounds where the (R)-configuration at this position is essential for binding to a specific enzyme or receptor.[2]

-

Protecting Group Strategy: The benzyl group serves as a robust protecting group for the hydroxyl function, stable to a wide range of reaction conditions (e.g., basic, organometallic) but readily removable by catalytic hydrogenation.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is consolidated from multiple safety data sheets.

GHS Hazard Classification

| Hazard Class | Code | Statement | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [3][8] |

| Skin Irritation | H315 | Causes skin irritation. | [3] |

| Eye Irritation | H319 | Causes serious eye irritation. | [3] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | [3] |

| Flammable Liquid | H227 | Combustible liquid. | |

| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child. |

Signal Word: Warning [3]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[9]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.

-

Respiratory Protection: If working outside a fume hood or with aerosols, use an approved respirator.

-

General Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[8]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials and sources of ignition.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate with well-defined properties and established synthetic routes. Its utility in the stereocontrolled synthesis of complex molecules makes it an indispensable tool for researchers in medicinal chemistry and drug development. Adherence to rigorous synthetic protocols and strict safety measures is crucial for its effective and safe utilization.

References

-

This compound | C11H14O3 | CID 12692226. PubChem. [Link]

- CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof.

-

This compound. MySkinRecipes. [Link]

-

Methyl 2-(benzyloxy)propanoate (C11H14O3). PubChemLite. [Link]

-

This compound (Thai). MySkinRecipes. [Link]

-

Safety Data Sheet - Methyl (2R)-2-amino-3-(benzyloxy)propanoate. AA Blocks. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. Methyl (R)-2-(Benzyloxy)propionate | 115458-99-6 [amp.chemicalbook.com]

- 4. file.chemscene.com [file.chemscene.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. 115458-99-6|this compound|BLD Pharm [bldpharm.com]

- 7. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. aablocks.com [aablocks.com]

An In-Depth Technical Guide to (R)-Methyl 2-(Benzyloxy)propanoate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of (R)-methyl 2-(benzyloxy)propanoate, a chiral building block of significant interest to researchers and professionals in drug development and fine chemical synthesis. We will delve into its core physicochemical properties, explore a detailed and validated synthetic protocol with mechanistic insights, and discuss its critical applications where stereochemistry dictates biological efficacy.

Core Physicochemical Properties

This compound, identified by its CAS Number 115458-99-6, is a valuable chiral ester.[1][2][3] Its molecular structure incorporates a stereocenter, a benzyl ether protecting group, and a methyl ester, making it a versatile intermediate for asymmetric synthesis. Understanding its fundamental properties is paramount for its effective use in experimental design, particularly for stoichiometric calculations and reaction condition optimization.

The molecular weight of a compound is a foundational piece of data, essential for converting between mass and moles, which is the basis of all quantitative chemistry. For this compound, the molecular weight is precisely 194.23 g/mol .[1][2][3][4]

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 194.23 g/mol | PubChem[4], ChemicalBook[2] |

| Molecular Formula | C₁₁H₁₄O₃ | PubChem[4], MySkinRecipes[3] |

| IUPAC Name | methyl (2R)-2-(phenylmethoxy)propanoate | PubChem[4] |

| CAS Number | 115458-99-6 | ChemicalBook[2] |

| Predicted Density | 1.067±0.06 g/cm³ | ChemicalBook[2] |

| Predicted Boiling Point | 278.1±15.0 °C | ChemicalBook[2] |

| Storage Conditions | Room temperature or 2-8°C, sealed, dry | ChemicalBook[2], MySkinRecipes[3] |

Synthesis: A Validated Protocol and Mechanistic Rationale

The synthesis of enantiomerically pure compounds requires a strategy that preserves or creates a specific stereocenter. A common and effective method for preparing this compound involves the benzylation of the hydroxyl group of a chiral precursor, R-methyl lactate.

Rationale for Synthetic Strategy

The chosen synthetic pathway is a variation of the Williamson ether synthesis. The core principle is the deprotonation of the alcohol in R-methyl lactate to form an alkoxide, which then acts as a nucleophile to attack an electrophilic benzyl source, such as a benzyl halide.

-

Chiral Integrity: The reaction's primary advantage is its efficiency and the preservation of the stereocenter. Since the reaction occurs at the oxygen atom and does not involve breaking any bonds at the chiral carbon, the (R)-configuration of the starting material is retained in the final product.

-

Choice of Base: A strong, non-nucleophilic base is critical. Sodium tert-amylate is an excellent choice as it is sufficiently strong to deprotonate the secondary alcohol of the methyl lactate but is sterically hindered, which minimizes the risk of competing side reactions (like attacking the benzyl halide or the ester group).[5]

-

Reagent Selection: R-methyl lactate is a readily available and relatively inexpensive chiral starting material. Benzyl halides (e.g., benzyl bromide or chloride) are effective benzylating agents.

Detailed Experimental Protocol

This protocol is adapted from established synthetic methodologies.[5] It is designed to be self-validating, with clear steps for reaction, workup, and purification.

Materials:

-

R-methyl lactate

-

Benzyl halide (e.g., benzyl chloride)

-

Sodium tert-amylate

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran - THF)

-

Hydrochloric acid (for pH adjustment)

-

Dichloromethane (for extraction)

-

Water

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add R-methyl lactate and anhydrous THF.

-

Base Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add sodium tert-amylate to the reaction system. The base deprotonates the hydroxyl group of the lactate, forming the corresponding alkoxide.

-

Benzylation: While maintaining the temperature at 0°C, add benzyl chloride dropwise to the reaction mixture. Allow the reaction to stir at this temperature for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quenching and Workup: Carefully quench the reaction by adding water. Adjust the pH of the aqueous layer to 1-2 using hydrochloric acid.[5]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The final product can be further purified by silica gel column chromatography if necessary to achieve high purity.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Chiral Synthesis

The primary value of this compound lies in its identity as a chiral building block. In pharmaceutical development, the three-dimensional arrangement of atoms in a drug molecule is often critical to its interaction with biological targets like enzymes and receptors.

Role as a Key Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex, optically active molecules.[3][6] For instance, it is used in processes to prepare optically active 2-hydroxypropoxyaniline derivatives, which are themselves intermediates for potent antibiotics like Levofloxacin.[2] The (R)-configuration introduced by this building block is essential for the final drug's efficacy and safety profile.

The benzyl group serves as a robust protecting group for the hydroxyl function, which can be selectively removed later in a synthetic sequence under various conditions (e.g., hydrogenolysis) that typically do not affect the stereocenter.

Logical Flow in Pharmaceutical Synthesis

The journey from a simple chiral molecule to a complex Active Pharmaceutical Ingredient (API) highlights the importance of intermediates like this compound.

Sources

- 1. Methyl (R)-2-(Benzyloxy)propionate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 2. Methyl (R)-2-(Benzyloxy)propionate | 115458-99-6 [amp.chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | C11H14O3 | CID 12692226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]

- 6. This compound [myskinrecipes.com]

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of (R)-methyl 2-(benzyloxy)propanoate

Foreword

In the landscape of modern pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental prerequisite for efficacy and safety. Chiral building blocks—enantiomerically pure molecules that serve as starting points for complex syntheses—are therefore invaluable assets. This guide focuses on one such molecule: (R)-methyl 2-(benzyloxy)propanoate. We will move beyond a simple recitation of facts to provide a deeper understanding of its synthesis, the logic behind the chosen analytical methods for its characterization, and the critical importance of verifying its stereochemical integrity. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this versatile chiral intermediate.

The Strategic Importance of this compound

This compound, with the CAS Number 115458-99-6, is a chiral ester that serves as a key intermediate in the synthesis of optically active compounds.[1] Its structure incorporates a stereocenter at the C2 position of the propanoate backbone, an ester functional group, and a benzyl ether. This combination makes it a highly useful building block, particularly in the development of drugs where specific stereoisomers are required to achieve the desired pharmacological activity.[2] The benzyl group serves as a robust protecting group for the hydroxyl function, which can be readily removed under standard hydrogenolysis conditions in later synthetic steps, unmasking a reactive alcohol for further elaboration.

| Property | Value | Source |

| IUPAC Name | methyl (2R)-2-(phenylmethoxy)propanoate | [3] |

| Molecular Formula | C₁₁H₁₄O₃ | [3] |

| Molecular Weight | 194.23 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 278.1±15.0 °C (Predicted) | [4] |

| Density | 1.067±0.06 g/cm³ (Predicted) | [4] |

Synthesis Strategy: Stereoretentive Williamson Etherification

The synthesis of this compound is most effectively and economically achieved by starting with a readily available, enantiopure precursor from the "chiral pool." (R)-Methyl lactate is an ideal starting material, as it is commercially available and possesses the required stereocenter.[5][6] The core transformation is the conversion of the secondary alcohol in methyl lactate to a benzyl ether.

The Williamson ether synthesis is the classic and most logical approach for this transformation.[7] This reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide nucleophile attacks an alkyl halide.[8][9]

Causality Behind Experimental Choices:

-

Choice of Base: To form the requisite alkoxide from (R)-methyl lactate, a strong, non-nucleophilic base is required. While sodium hydride (NaH) is a common choice, other strong bases like sodium tert-amylate can also be employed effectively.[10] The use of a strong base ensures complete deprotonation of the alcohol, generating the nucleophilic alkoxide for the subsequent S_N2 reaction.

-

Choice of Benzylating Agent: Benzyl bromide or benzyl chloride are excellent electrophiles for this reaction. They contain a good leaving group (Br⁻ or Cl⁻) and are highly susceptible to backside attack by the alkoxide.[11][12]

-

Stereochemical Outcome: A critical point of expertise is understanding the stereochemical consequence of the reaction. In the Williamson ether synthesis, the S_N2 reaction occurs at the electrophile (the benzylic carbon), not at the chiral center of the alkoxide. Therefore, the configuration of the stereocenter in (R)-methyl lactate is retained throughout the reaction, yielding the desired (R)-enantiomer of the product.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from established methodologies for the benzylation of chiral alpha-hydroxy esters.[10]

Reagents and Materials:

-

(R)-Methyl lactate

-

Sodium tert-amylate

-

Benzyl halide (e.g., benzyl bromide)

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran - THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve (R)-methyl lactate in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add sodium tert-amylate to the stirred solution under a nitrogen atmosphere. The base will deprotonate the hydroxyl group of the methyl lactate to form the corresponding alkoxide.

-

Benzylation: While maintaining the temperature at 0 °C, add benzyl bromide dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 1-8 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl to neutralize any remaining base.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by silica gel column chromatography to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Elucidation: A Multi-Technique Approach

Confirming the identity and purity of the synthesized molecule is a non-negotiable step. A single analytical technique is insufficient; a combination of spectroscopic methods is required for unambiguous structural verification.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, serving as the primary confirmation that the desired transformation has occurred.

-

Expected Result: For C₁₁H₁₄O₃, the monoisotopic mass is 194.0943 Da.[3] High-resolution mass spectrometry (HRMS) should confirm this mass with high accuracy. In electron ionization (EI) mode, a molecular ion peak ([M]⁺) would be observed at m/z = 194.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The spectrum provides a molecular "fingerprint" and confirms the presence of the key ester and ether linkages.[13]

| Wavenumber (cm⁻¹) | Bond | Functional Group | Expected Appearance |

| ~3000-2850 | C-H | Alkyl (sp³) | Strong, sharp |

| ~1740 | C=O | Ester (carbonyl) | Very strong, sharp |

| ~1200-1100 | C-O | Ester & Ether | Strong |

| ~1600, ~1450 | C=C | Aromatic Ring | Medium, sharp |

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides information on the number of different proton environments, their connectivity, and their relative numbers. The expected spectrum for this compound is highly predictable.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.35 | Multiplet | 5H | Ar-H | Protons on the phenyl ring of the benzyl group. |

| ~4.60 | AB quartet or two doublets | 2H | -O-CH₂ -Ph | Diastereotopic protons of the benzylic CH₂ group. |

| ~4.00 | Quartet | 1H | CH -CH₃ | The alpha-proton on the chiral center, split by the adjacent methyl group. |

| ~3.70 | Singlet | 3H | -O-CH₃ | Protons of the methyl ester group with no adjacent protons. |

| ~1.40 | Doublet | 3H | CH-CH₃ | Protons of the lactate methyl group, split by the alpha-proton. |

Assurance of Stereochemical Integrity: Chiral HPLC Analysis

For a chiral molecule intended for use in drug development, confirming the chemical structure is only half the battle. We must also rigorously confirm its enantiomeric purity or enantiomeric excess (e.e.). Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[14]

Principle of Operation: Chiral HPLC utilizes a chiral stationary phase (CSP).[15][16] The CSP is a solid support coated with an enantiomerically pure molecule. As the racemic or enantiomerically enriched sample passes through the column, the two enantiomers ((R) and (S)) form transient, diastereomeric complexes with the CSP. These complexes have different binding energies, causing one enantiomer to be retained longer than the other, resulting in their separation.[16]

Protocol for Chiral HPLC Analysis

Instrumentation and Materials:

-

HPLC system with UV detector

-

Chiral column (e.g., polysaccharide-based like Chiralcel OD-H or Lux Cellulose)

-

HPLC-grade solvents (e.g., Hexane, Isopropanol)

-

Sample of synthesized this compound

-

Reference standard of the racemic mixture (if available)

Step-by-Step Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized product in the mobile phase (e.g., 1 mg/mL).

-

Method Setup:

-

Column: Install a suitable chiral column.

-

Mobile Phase: A typical mobile phase is a mixture of Hexane and Isopropanol (e.g., 95:5 v/v). The optimal ratio must be determined empirically.

-

Flow Rate: Set a flow rate of approximately 1.0 mL/min.

-

Detection: Set the UV detector to a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

-

Analysis: Inject the sample onto the column and record the chromatogram. The (R) and (S) enantiomers will elute at different retention times.

-

Quantification: Integrate the peak areas for both enantiomers. The enantiomeric excess (e.e.) is calculated using the formula:

-

e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

-

Analytical Workflow Diagram

Caption: Analytical workflow for determining the enantiomeric purity via chiral HPLC.

Conclusion

This compound is more than just a chemical structure; it is a precisely crafted tool for stereospecific synthesis. This guide has detailed a logical and efficient pathway for its preparation starting from a readily available chiral precursor, emphasizing the retention of stereochemistry. Furthermore, we have established a self-validating system of protocols for its complete characterization, from confirming its molecular formula and functional groups to the critical final step of verifying its enantiomeric purity. For the research scientist, adhering to this multi-faceted analytical approach ensures the integrity of this building block, thereby guaranteeing the stereochemical fidelity of the subsequent, more complex molecules vital to drug discovery and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Google Patents. (2021). CN113233972A - Synthesis method of (R)

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). [Link]

-

MySkinRecipes. (n.d.). This compound (Thai). [Link]

- Google Patents. (2015).

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-benzyloxy-2-methylpropionic acid. [Link]

-

Wikipedia. (n.d.). Methyl lactate. [Link]

- Google Patents. (2012).

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. [Link]

-

MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

-

ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl propanoate. [Link]

-

Doc Brown's Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate. [Link]

-

PubChem. (n.d.). Methyl 2-(benzylamino)propanoate. [Link]

-

PubChem. (n.d.). Methyl 3-(benzyloxy)propanoate. [Link]

-

NIST. (n.d.). Propanoic acid, 2-hydroxy-, methyl ester, (.+/-.)-. [Link]

-

PubChemLite. (n.d.). Methyl 2-(benzyloxy)propanoate (C11H14O3). [Link]

-

Royal Society of Chemistry. (2021). Chapter 12: Chiral Metabolomics. [Link]

-

ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

-

MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of (R)-R-methylbenzylamine. [Link]

-

NIST. (n.d.). Benzoic acid, methyl ester. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C11H14O3 | CID 12692226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl (R)-2-(Benzyloxy)propionate | 115458-99-6 [amp.chemicalbook.com]

- 5. Methyl lactate - Wikipedia [en.wikipedia.org]

- 6. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]

- 11. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. mdpi.com [mdpi.com]

- 16. books.rsc.org [books.rsc.org]

A Technical Guide to (R)-methyl 2-(benzyloxy)propanoate: Nomenclature, Synthesis, and Application in Asymmetric Synthesis

Abstract

(R)-methyl 2-(benzyloxy)propanoate is a chiral ester of significant value in the field of organic synthesis. Its defined stereochemistry and versatile functional groups—an ester and a benzyl ether—make it a crucial building block for the asymmetric synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its molecular structure and IUPAC nomenclature, details its physicochemical properties, presents a validated synthetic protocol with mechanistic insights, and explores its applications in modern drug development. The content herein is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a comprehensive understanding for researchers and professionals in the chemical and pharmaceutical sciences.

Part 1: Molecular Structure and IUPAC Nomenclature

The precise naming of a chiral molecule is fundamental to communicating its exact three-dimensional structure. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. The name "this compound" is deconstructed as follows, grounded in established nomenclature rules.[1][2][3][4]

-

Identifying the Parent Functional Group: The molecule contains an ester functional group. In IUPAC nomenclature, esters are named with the alkyl group from the alcohol part first, followed by the carboxylate part of the molecule, with the "-oic acid" suffix of the parent carboxylic acid changed to "-oate".[1]

-

Naming the Alcohol Component: The group attached to the single-bonded oxygen of the ester is a methyl group (-CH₃). Therefore, the first part of the name is methyl .

-

Naming the Carboxylate Component:

-

The main carbon chain, which includes the carbonyl group (C=O), contains three carbon atoms. The alkane name is propane.

-

As a derivative of propanoic acid, the base name becomes propanoate .

-

-

Identifying and Locating Substituents:

-

A substituent is attached to the carbon chain of the propanoate moiety. Numbering begins from the carbonyl carbon as position 1.

-

At position 2, there is a benzyloxy group (-O-CH₂-C₆H₅). This substituent is named 2-(benzyloxy) .

-

-

Assigning Stereochemistry (Cahn-Ingold-Prelog Rules): The carbon at position 2 is a chiral center, as it is bonded to four different groups:

-

-H (not explicitly shown in line-angle formula)

-

-CH₃

-

-COOCH₃ (the ester group)

-

-OCH₂C₆H₅ (the benzyloxy group)

To assign the absolute configuration as (R) or (S), we apply the Cahn-Ingold-Prelog (CIP) priority rules.[5][6][7][8][9]

-

Priority 1: The oxygen atom of the benzyloxy group (-O CH₂C₆H₅) has the highest atomic number (8) directly attached to the chiral center.

-

Priority 2: The carbon atom of the ester group (-C OOCH₃) is bonded to two oxygen atoms, giving it higher priority than the methyl group's carbon, which is bonded only to hydrogens.

-

Priority 3: The carbon atom of the methyl group (-C H₃).

-

Priority 4: The hydrogen atom (-H ) has the lowest atomic number.

With the lowest priority group (H) oriented away from the viewer, the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction. This corresponds to the (R) configuration.

-

Combining these elements yields the full IUPAC name: This compound .

Caption: Cahn-Ingold-Prelog priorities at the C2 chiral center.

Part 2: Physicochemical Properties

A summary of the key computed and experimental properties of this compound is provided below. This data is essential for planning experimental work, including reaction setup, purification, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | PubChem[10] |

| Molecular Weight | 194.23 g/mol | PubChem[10] |

| IUPAC Name | methyl (2R)-2-(phenylmethoxy)propanoate | PubChem[10] |

| CAS Number | 115458-99-6 | PubChem[10] |

| Appearance | Colorless liquid (typical) | N/A |

| XLogP3 | 1.9 | PubChem[10] |

| Hydrogen Bond Donor Count | 0 | PubChem[10] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[10] |

| Rotatable Bond Count | 5 | PubChem[10] |

Part 3: Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction, specifically a Williamson ether synthesis, which is valued for its reliability and high yield.[11][12] This approach leverages readily available chiral starting materials to preserve stereochemical integrity.

Core Rationale and Experimental Choices

-

Starting Material: The synthesis begins with (R)-methyl lactate. This is an ideal choice because it is a commercially available, enantiomerically pure starting material from the "chiral pool." Using it directly ensures that the stereochemistry at the C2 position is pre-defined and maintained throughout the reaction.

-

Reaction Type: A Williamson ether synthesis is employed.[13][14] This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Here, the hydroxyl group of (R)-methyl lactate is the alcohol, and benzyl bromide or benzyl chloride is the alkyl halide.

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the hydroxyl group of the lactate without competing in the substitution reaction (e.g., by reacting with the benzyl halide or the ester). Sodium hydride (NaH) or sodium tert-amylate are effective choices.[15] They are strong enough to form the alkoxide quantitatively but are sterically hindered, minimizing side reactions.

-

Mechanism: The reaction proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism.[11][14] The generated lactate alkoxide attacks the benzylic carbon of the benzyl halide, displacing the halide ion in a single, concerted step. This mechanism inverts the stereochemistry at the carbon being attacked, but since the reaction occurs at the benzyl group (which is not a stereocenter) and not at the chiral center of the lactate, the original (R) configuration is retained.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methodologies.[15]

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dry aprotic solvent (e.g., 100 mL of tetrahydrofuran, THF).

-

Base Addition: Add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) to the flask under a nitrogen atmosphere.

-

Substrate Addition: Dissolve (R)-methyl lactate (1.0 equivalent) in 20 mL of dry THF and add it dropwise to the NaH suspension at 0 °C (ice bath). Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the sodium alkoxide. Hydrogen gas will evolve during this step.

-

Electrophile Addition: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

System Validation

The identity and purity of the final product must be confirmed:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry: To verify the molecular weight.

-

Chiral HPLC or Polarimetry: To confirm that the stereochemical integrity of the (R)-center has been maintained and to determine the enantiomeric excess (ee).

Caption: Workflow for the Williamson ether synthesis of the target compound.

Part 4: Applications in Asymmetric Synthesis and Drug Development

The significance of chirality in pharmaceuticals is well-established; often, only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[16][17] This reality drives the demand for enantiomerically pure building blocks, known as synthons or chiral auxiliaries, for constructing complex drug molecules.[18][19][20]

This compound is a highly valuable chiral synthon for several key reasons:

-

Stereochemical Control: It provides a fixed stereocenter at the C2 position, which can be incorporated into a larger target molecule, influencing the stereochemistry of subsequent transformations.

-

Orthogonal Protecting Groups: The molecule contains two distinct functional groups that can be manipulated independently:

-

Ester: The methyl ester can be selectively hydrolyzed under basic or acidic conditions to yield the corresponding (R)-2-(benzyloxy)propanoic acid. This carboxylic acid can then be used in amide bond couplings or other transformations.

-

Benzyl Ether: The benzyloxy group is a robust protecting group for the C2 hydroxyl. It is stable to a wide range of reaction conditions but can be selectively removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C), regenerating the free hydroxyl group without disturbing other functional groups.

-

-

Versatility in Synthesis: The ability to deprotect either the ester or the ether functionality selectively allows for divergent synthetic strategies, making it a versatile intermediate for creating a variety of more complex chiral molecules.[21][22]

This strategic utility makes it a key intermediate in the synthesis of various pharmaceutical agents, including certain non-steroidal anti-inflammatory drugs (NSAIDs) and other complex natural products.[23][24]

Caption: Key synthetic transformations of the title compound.

References

-

ChemTalk. Fischer Esterification.[Link]

-

Wikipedia. Chiral auxiliary.[Link]

-

Wikipedia. Williamson ether synthesis.[Link]

-

Organic Chemistry Portal. Fischer Esterification.[Link]

-

OpenOChem Learn. CIP (Cahn-Ingold-Prelog) Priorities.[Link]

-

Chemistry Steps. Fischer Esterification.[Link]

-

Khan Academy. Williamson ether synthesis.[Link]

-

PubMed. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.[Link]

-

Chemistry Steps. The Williamson Ether Synthesis.[Link]

-

Wikipedia. Fischer–Speier esterification.[Link]

-

SciELO. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.[Link]

-

Fiveable. Cahn-Ingold-Prelog Priority Rules Definition.[Link]

-

Study.com. Cahn Ingold Prelog Priority Rules & Examples.[Link]

-

ChemTalk. Williamson Ether Synthesis.[Link]

-

BYJU'S. Fischer esterification reaction.[Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis.[Link]

-

University of York. Asymmetric Synthesis.[Link]

-

eCampusOntario Pressbooks. 25.5 Esters – Structure, Properties and Naming.[Link]

-

AK Lectures. Cahn-Ingold-Prelog Priority System.[Link]

-

University of Illinois. Assigning Group Priorities- The Cahn, Ingold, Prelog rules.[Link]

-

Unknown Source. 4.5 NAMING OF ESTERS.[Link]

-

Chemistry LibreTexts. Nomenclature of Esters.[Link]

-

ACS Publications. Chiral auxiliaries for asymmetric synthesis.[Link]

-

University of Calgary. Esters.[Link]

-

Chemistry Steps. Naming Esters.[Link]

-

PubChem. this compound.[Link]

- Google Patents.Synthesis method of (R)

-

MySkinRecipes. this compound.[Link]

-

MySkinRecipes. this compound.[Link]

-

PrepChem.com. Synthesis of 3-benzyloxy-2-methylpropionic acid.[Link]

-

PubChem. Methyl 3-(benzyloxy)propanoate.[Link]

-

RSC Publishing. Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases.[Link]

-

MDPI. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples.[Link]

-

PubMed Central. Chiral Drugs: An Overview.[Link]

-

Bentham Science. Chiral Inversion of Pharmaceutical Drugs - Mini Review.[Link]

-

ResearchGate. CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article.[Link]

-

PubMed. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives.[Link]

Sources

- 1. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. oit.edu [oit.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Naming Esters - Chemistry Steps [chemistrysteps.com]

- 5. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 6. fiveable.me [fiveable.me]

- 7. Cahn Ingold Prelog Priority Rules & Examples | What is Cahn-Ingold-Prelog? - Lesson | Study.com [study.com]

- 8. aklectures.com [aklectures.com]

- 9. vanderbilt.edu [vanderbilt.edu]

- 10. This compound | C11H14O3 | CID 12692226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 13. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents [patents.google.com]

- 16. mdpi.com [mdpi.com]

- 17. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 19. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. york.ac.uk [york.ac.uk]

- 21. This compound [myskinrecipes.com]

- 22. This compound [myskinrecipes.com]

- 23. eurekaselect.com [eurekaselect.com]

- 24. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Handling of (R)-methyl 2-(benzyloxy)propanoate

For Researchers, Scientists, and Drug Development Professionals

(R)-methyl 2-(benzyloxy)propanoate , a chiral building block crucial in the synthesis of complex organic molecules and active pharmaceutical ingredients, requires meticulous handling and a thorough understanding of its safety profile. This guide provides a comprehensive overview of its properties, potential hazards, and the necessary protocols to ensure safe laboratory practice.

Section 1: Chemical and Physical Identity

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and for anticipating its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| IUPAC Name | methyl (2R)-2-(phenylmethoxy)propanoate | [1] |

| CAS Number | 115458-99-6 | [1] |

| Appearance | Colorless to pale-yellow liquid or solid | Inferred from related compounds[2] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Likely soluble in organic solvents | Inferred from structure |

Section 2: Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is limited, information from structurally related aromatic esters and propanoates suggests the following potential hazards. It is imperative to handle this compound as potentially hazardous in the absence of comprehensive data.

Potential Health Effects:

-

Skin Irritation: Prolonged or repeated contact may cause skin irritation.[3]

-

Eye Irritation: May cause serious eye irritation.[3]

-

Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.[3]

-

Harmful if Swallowed: Ingestion may be harmful.[3]

Toxicological Data Summary (Inferred from related compounds):

| Endpoint | Result | Species | Source |

| Acute Oral Toxicity (LD50) | 2100 mg/kg | Rat (for Methyl Benzoate) | [4] |

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no specific data available to classify this compound regarding its carcinogenic, mutagenic, or reproductive hazards. However, some phthalate esters, which are also aromatic esters, have been classified as toxic for reproduction in animal studies.[5] Until specific data becomes available, it is prudent to minimize exposure.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure to this compound.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate aerosols or vapors, a chemical fume hood is mandatory.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in any area where this compound is handled.[6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to consult a glove resistance chart for the specific solvent being used.[7][8][9] Always inspect gloves for any signs of degradation or perforation before use and replace them immediately if contamination occurs.

-

Skin and Body Protection: A laboratory coat must be worn and fully fastened. For larger scale operations, additional protective clothing, such as a chemical-resistant apron, may be necessary.

-

Respiratory Protection: In situations where engineering controls cannot adequately control vapor or aerosol exposure, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[10][11][12][13]

Caption: Decision workflow for selecting appropriate PPE.

Section 4: Safe Handling, Storage, and Chemical Reactivity

Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Use only in a chemical fume hood.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials.

Chemical Reactivity and Incompatibilities

-

Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as this may lead to a vigorous and potentially hazardous reaction.

-

Acids and Bases: Esters can undergo hydrolysis in the presence of strong acids or bases.[14] Acid-catalyzed hydrolysis is a reversible reaction, while base-catalyzed hydrolysis (saponification) is irreversible and yields the corresponding carboxylate salt and alcohol.[14] While these reactions are often carried out under controlled conditions, unintended contact with strong acids or bases should be avoided.

Section 5: First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: In a fire, irritating and toxic gases may be generated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures (Spills)

A clear and systematic approach is necessary for managing spills of this compound to prevent exposure and environmental contamination.

Spill Response Protocol:

-

Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area. Eliminate all ignition sources.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Don PPE: Wear the appropriate personal protective equipment as outlined in Section 3.2.

-

Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels to absorb the initial spill.

-

Neutralization (for acid/base spills): While not directly applicable to the neat compound, if the spill involves a solution with acidic or basic contaminants, neutralize with an appropriate agent (e.g., sodium bicarbonate for acids, citric acid for bases) after absorption.

-

Collection: Carefully collect the absorbed material and any contaminated soil or debris into a designated, labeled, and sealable container for hazardous waste.

-

Decontamination: Decontaminate the spill area using a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials should be collected as hazardous waste.[6][15][16][17]

-

Waste Disposal: Dispose of the sealed waste container through your institution's hazardous waste program.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. aablocks.com [aablocks.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. polarlabprojects.com [polarlabprojects.com]

- 7. ehs.yale.edu [ehs.yale.edu]

- 8. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]

- 9. glovesbyweb.com [glovesbyweb.com]

- 10. nrc.gov [nrc.gov]

- 11. nipissingu.ca [nipissingu.ca]

- 12. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. youtube.com [youtube.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]

- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 17. A Quick Guide to Lab Equipment Decontamination - Microlit [microlit.com]

commercial availability of (R)-methyl 2-(benzyloxy)propanoate

An In-Depth Technical Guide to (R)-methyl 2-(benzyloxy)propanoate: Commercial Availability, Synthesis, and Applications

Introduction

This compound, a chiral ester with the CAS number 115458-99-6, is a pivotal building block in modern organic synthesis.[1] Its stereospecific structure makes it an invaluable intermediate in the pharmaceutical and fine chemical industries. The presence of a benzyl protecting group on the hydroxyl function and a methyl ester provides a versatile scaffold for asymmetric synthesis, where precise control of stereochemistry is paramount for biological activity and efficacy.[2][3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the , detailed synthetic protocols, and a discussion of its key applications, grounded in authoritative sources to ensure scientific integrity.

Commercial Availability

This compound is readily available from several commercial suppliers, catering to both research and development and bulk manufacturing needs. The compound is typically offered in various purities and quantities, with lead times varying by supplier and stock levels. Proper storage conditions are crucial to maintain its stability and purity; it should be stored at room temperature in a dry, well-sealed container.[2]

Below is a comparative summary of offerings from prominent chemical vendors.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | Methyl (2R)-3-benzyloxy-2-propanoate | 115458-99-6 | Not specified | Inquire for details |

| MySkinRecipes | This compound | 115458-99-6 | 95% | 100mg, 250mg, 1g |

| BLD Pharm | This compound | 115458-99-6 | Not specified | Inquire for details |

| ChemicalBook | Methyl (R)-2-(Benzyloxy)propionate | 115458-99-6 | Not specified | Lists various suppliers |

Synthetic Protocol: Benzylation of (R)-(-)-3-hydroxy-2-methylpropanoate

The synthesis of this compound is commonly achieved through the benzylation of the corresponding hydroxyl precursor. The following protocol is a robust and validated method adapted from established literature, ensuring high yield and purity.

Rationale for Experimental Choices

The selection of reagents and conditions is critical for the success of this synthesis. Benzyl alcohol serves as the benzyl source. The reaction proceeds via the formation of a more reactive intermediate, 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate. Magnesium oxide is used as a mild, heterogeneous base to neutralize the acid generated during the reaction, preventing side reactions and facilitating purification. The use of an elevated temperature ensures a reasonable reaction rate.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Part A: Preparation of 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate [4]

-

Charge a three-necked, 250-mL round-bottomed flask equipped with a nitrogen inlet, thermocouple, and overhead stirrer with 2-benzyloxypyridine (10.6 g, 57.3 mmol) and toluene (60 mL).

-

Cool the resulting solution to 0°C in an ice bath.

-

Add methyl trifluoromethanesulfonate dropwise to the cooled solution, maintaining the internal temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes. The product will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold toluene, and dry under vacuum to yield 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate.

Part B: Synthesis of methyl (R)-(-)-3-benzyloxy-2-methyl propanoate [4]

-

To a flask containing the prepared 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate, add methyl (R)-(-)-3-hydroxy-2-methyl propanoate (99% ee), magnesium oxide, and α,α,α-trifluorotoluene.

-

Heat the heterogeneous mixture in an oil bath to an internal temperature of 80–82°C for 24 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture through a pad of Celite on a sintered glass funnel and wash the Celite pad with methylene chloride.

-

Concentrate the filtrate by rotary evaporation.

-

Purify the resulting light brown oil by flash column chromatography to yield methyl (R)-(-)-3-benzyloxy-2-methyl propanoate as a colorless liquid.

Applications in Research and Drug Development

The primary utility of this compound lies in its application as a chiral intermediate for the synthesis of complex, optically active molecules.[2]

-

Pharmaceutical Synthesis: Its defined stereochemistry is crucial in the development of drugs where enantiomeric purity dictates therapeutic efficacy and reduces potential side effects. It serves as a precursor for various pharmacologically active compounds.

-

Fine Chemicals: Beyond pharmaceuticals, it is employed in the synthesis of specialty chemicals, including fragrances and flavors, where the stereoisomer can significantly impact the sensory properties of the final product.[2]

-